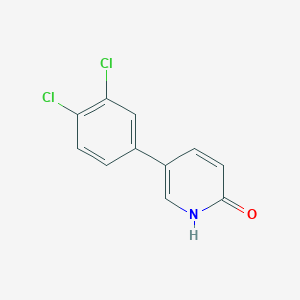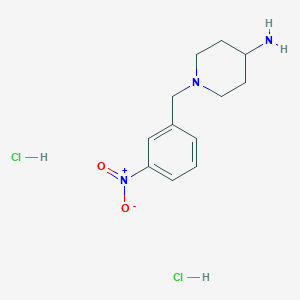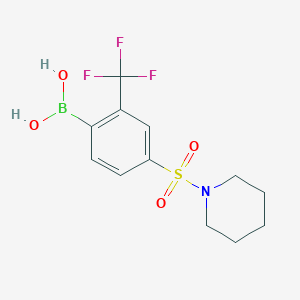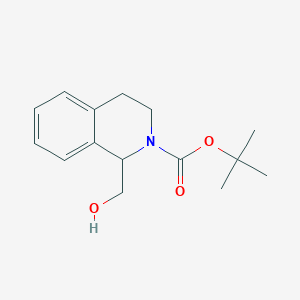
tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Vue d'ensemble
Description
The compound “tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate” is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a tert-butyl ester group attached to the carboxylic acid and a hydroxymethyl group attached to the isoquinoline ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving isoquinoline, including functional group transformations and carbon-carbon bond formations .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isoquinoline ring, a tert-butyl ester group, and a hydroxymethyl group .Chemical Reactions Analysis
The tert-butyl group in this compound could exhibit unique reactivity patterns due to its steric bulk . The hydroxymethyl group could potentially undergo various transformations, such as oxidation or substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the tert-butyl ester group could influence its solubility and reactivity .Applications De Recherche Scientifique
tert-Butoxycarbonylation Reagent
The compound has been extensively studied for its role as a tert-butoxycarbonylation (Boc) reagent, particularly for acidic proton-containing substrates like phenols, amines, and carboxylic acids. Saito et al. (2006) described its chemoselective application in high yields under mild conditions without the need for a base, highlighting its utility in synthesizing protected intermediates for further organic transformations Saito, Ouchi, & Takahata, 2006. This finding was echoed in earlier work by Ouchi et al. (2002), who demonstrated its effectiveness for both aromatic and aliphatic amines as well as phenols, emphasizing its versatility and efficiency in organic synthesis Ouchi, Saito, Yamamoto, & Takahata, 2002.
Synthesis of Isoquinoline Derivatives
The compound has also been implicated in the synthesis of isoquinoline derivatives. Obika et al. (2007) utilized carbophilic Lewis acids to achieve concise and efficient synthesis of 1,3-disubstituted 1,2-dihydroisoquinolines through tandem nucleophilic addition and cyclization, showcasing its potential in constructing complex heterocyclic frameworks Obika, Kono, Yasui, Yanada, & Takemoto, 2007. This method presents a versatile approach to synthesizing pharmacologically relevant structures.
Annulation Reactions for Heterocycles
Li and Yang (2005) reported on a novel annulation reaction using 3,4-dihydroisoquinoline carboxylate, leading to medicinally important isoquinoline heterocycles and natural alkaloids like those of the berberine and erythrina types. This method offers a direct synthesis pathway for cyclic Reissert equivalent compounds, further illustrating the reagent's applicability in synthesizing bioactive molecules Li & Yang, 2005.
Functionalized Tetrahydroisoquinoline Synthesis
The compound's utility extends to the preparation of functionalized tetrahydroisoquinolines, with Lee et al. (2012) demonstrating an effective route for synthesizing 3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-4-ols. This work highlights its potential in asymmetric synthesis and the construction of novel tetracyclic structures, contributing to the diversity of synthetic strategies in medicinal chemistry Lee, Kim, Kang, Lee, Eum, & Ha, 2012.
Mécanisme D'action
The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, the mechanism would depend on the specific biological target. If it’s intended for use in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-8-11-6-4-5-7-12(11)13(16)10-17/h4-7,13,17H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLHOCUNLNUFIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680023 | |
| Record name | tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
954239-58-8 | |
| Record name | tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B1393655.png)


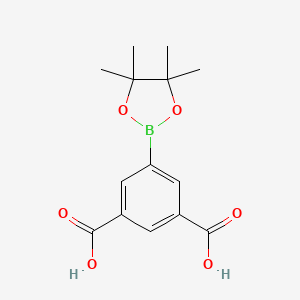
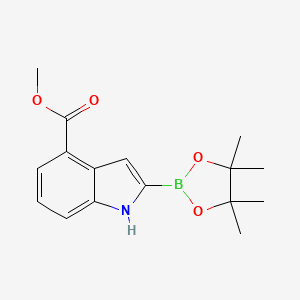
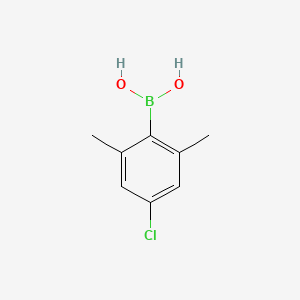
![2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393667.png)

